

# An In-Depth Technical Guide to IM156 and Its Effect on Mitochondrial Respiration

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Compound of Interest		
Compound Name:	CK156	
Cat. No.:	B10824041	Get Quote

A Note on Terminology: This document focuses on the compound IM156. Initial searches for "CK156" did not yield relevant results in the context of mitochondrial respiration. It is highly probable that "CK156" was a typographical error for "IM156," a well-documented inhibitor of mitochondrial respiration.

## Introduction

IM156 is a novel and potent biguanide derivative that acts as a modulator of oxidative phosphorylation (OXPHOS).[1] It is a selective inhibitor of mitochondrial protein complex I (PC1), the first and largest enzyme of the electron transport chain.[1][2] By inhibiting complex I, IM156 effectively disrupts the flow of electrons, leading to a reduction in mitochondrial respiration and ATP synthesis.[3][4] This mechanism of action has positioned IM156 as a promising therapeutic candidate in fields such as oncology and for the treatment of fibrotic diseases, where metabolic reprogramming is a key pathological feature.[1][2] Compared to other biguanides like metformin, IM156 demonstrates significantly higher potency in its inhibitory effects on mitochondrial function.[1][5]

## **Core Mechanism of Action**

IM156 exerts its primary effect by directly inhibiting the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.[1][2] This inhibition curtails the transfer of electrons from NADH to coenzyme Q, a critical step in the electron transport chain. The consequences of this inhibition are multifaceted:



- Decreased Oxygen Consumption: By impeding the electron transport chain, IM156 leads to a dose-dependent reduction in the mitochondrial oxygen consumption rate (OCR).[2][3]
- Reduced ATP Production: The proton pumping by complex I is essential for establishing the proton motive force that drives ATP synthase. Inhibition by IM156 diminishes this gradient, resulting in decreased mitochondrial ATP production.[3][4]
- Activation of AMPK: The resulting shift in the cellular energy state, characterized by a lower ATP-to-AMP ratio, leads to the activation of AMP-activated protein kinase (AMPK).[1][5]
   Activated AMPK is a master regulator of metabolism that promotes catabolic pathways to restore energy homeostasis.

## Quantitative Data on the Effects of IM156

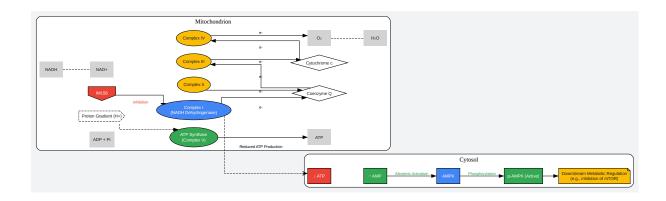
The following tables summarize the quantitative effects of IM156 on mitochondrial respiration and related cellular processes as reported in preclinical studies.



Cell Line/Model	Parameter	Treatment Conditions	Result	Reference
Human Pulmonary Fibroblasts (WI- 38)	Basal Oxygen Consumption Rate (OCR)	15 μM IM156	Modest reduction	[2]
TGF-β-treated WI-38 Fibroblasts	Basal Oxygen Consumption Rate (OCR)	Concentration- dependent	IC50 = 13.2 - 21.3 μM	[2]
TGF-β-treated WI-38 Fibroblasts	ATP-linked Respiration	Concentration- dependent	Inhibition observed	[2]
TGF-β-treated WI-38 Fibroblasts	Spare Mitochondrial Capacity	Concentration- dependent	Inhibition observed	[2]
Human Pulmonary Fibroblasts (WI- 38)	AMPK Phosphorylation	Not specified	60-fold more potent than metformin	[1][5]

# **Signaling Pathway of IM156**





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Caption: Signaling pathway of IM156 in inhibiting mitochondrial respiration.

# **Experimental Protocols**

# Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted from methodologies used to assess the impact of mitochondrial inhibitors on cellular bioenergetics.[2]

## Foundational & Exploratory



Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in cells treated with IM156.

#### Materials:

- Seahorse XF Cell Culture Microplate
- Seahorse XF Calibrant Solution
- Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH
   7.4
- IM156 stock solution (in DMSO)
- Seahorse XF Cell Mito Stress Test Kit, containing:
  - Oligomycin (Complex V inhibitor)
  - FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a protonophore)
  - Rotenone (Complex I inhibitor) / Antimycin A (Complex III inhibitor) mix
- Cell line of interest (e.g., WI-38 human pulmonary fibroblasts)
- Seahorse XFe/XF Pro Analyzer

#### Procedure:

- Cell Seeding: a. Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. b. Culture overnight in a standard CO<sub>2</sub> incubator at 37°C.
- Sensor Cartridge Hydration: a. The day before the assay, hydrate the Seahorse XF sensor cartridge by adding XF Calibrant solution to each well of the utility plate and placing the sensor cartridge on top. b. Incubate overnight in a non-CO<sub>2</sub> incubator at 37°C.
- Cell Treatment: a. On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium. b. Add fresh assay medium containing the desired



concentrations of IM156 or vehicle control (DMSO) to the appropriate wells. c. Incubate the cell plate in a non-CO<sub>2</sub> incubator at 37°C for the desired pre-treatment time (e.g., 2 hours).[2]

- Prepare Injector Ports: a. Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations. b. Load the solutions into the appropriate injector ports of the hydrated sensor cartridge.
- Seahorse XF Analyzer Measurement: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell culture plate. c. Initiate the assay protocol, which will measure basal OCR and then sequentially inject the mitochondrial inhibitors to measure different respiratory parameters.

## **Western Blot for AMPK Phosphorylation**

Objective: To qualitatively or quantitatively assess the activation of AMPK in response to IM156 treatment by measuring the phosphorylation of its catalytic subunit at Threonine 172.

#### Materials:

- Cell line of interest
- IM156 stock solution
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies:
  - Rabbit anti-phospho-AMPKα (Thr172)



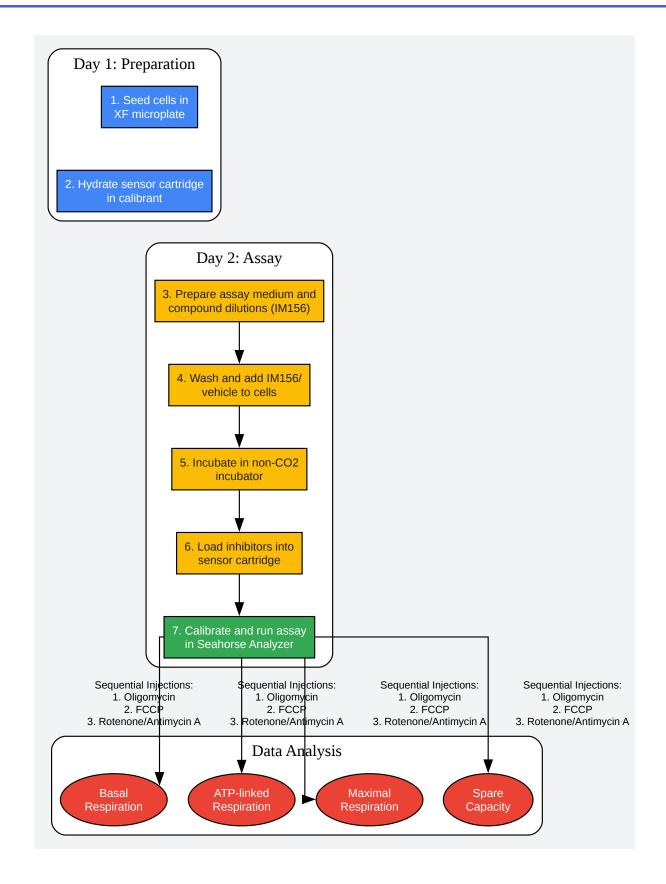
- Rabbit anti-total-AMPKα
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Treatment and Lysis: a. Seed cells and grow to desired confluency. b. Treat cells with
  various concentrations of IM156 or vehicle for the desired time. c. Wash cells with ice-cold
  PBS and lyse with lysis buffer. d. Scrape the cells, collect the lysate, and centrifuge to pellet
  cell debris.
- Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-AMPKα (e.g., at a 1:1000 dilution) overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply ECL substrate. h. Visualize the protein bands using an imaging system.
- Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

# **Experimental Workflow Diagram**





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Caption: Experimental workflow for a Seahorse XF Cell Mito Stress Test.



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